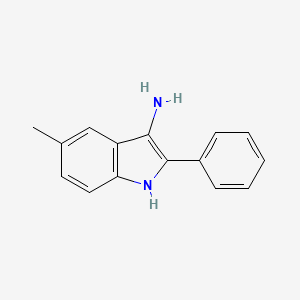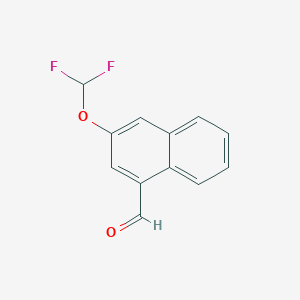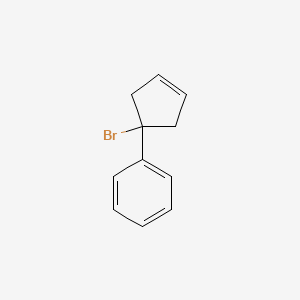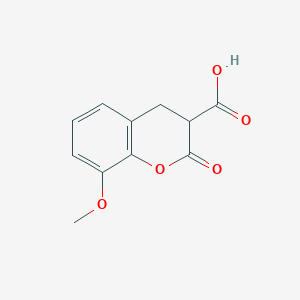
5-Methyl-2-phenyl-1H-indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metil-2-fenil-1H-indol-3-amina es un compuesto que pertenece a la familia del indol, que es una clase significativa de compuestos heterocíclicos. Los indoles son conocidos por su amplia gama de actividades biológicas y se encuentran en muchos productos naturales y productos farmacéuticos. La estructura de 5-Metil-2-fenil-1H-indol-3-amina consiste en un núcleo de indol con un grupo metilo en la posición 5 y un grupo fenilo en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Metil-2-fenil-1H-indol-3-amina se puede lograr a través de varios métodos. Un enfoque común es la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona o un aldehído en condiciones ácidas. Por ejemplo, la reacción de fenilhidrazina con 5-metil-2-fenilacetaldehído en presencia de un catalizador ácido puede producir 5-Metil-2-fenil-1H-indol-3-amina .
Métodos de Producción Industrial
La producción industrial de derivados del indol a menudo implica la síntesis de indol de Fischer a gran escala u otros procesos catalíticos que se pueden optimizar para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Metil-2-fenil-1H-indol-3-amina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar las correspondientes quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas, como las hidrazinas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo del indol, particularmente en la posición 3.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los reactivos electrófilos como los halógenos (por ejemplo, bromo, cloro) y los agentes nitrantes (por ejemplo, ácido nítrico) se emplean comúnmente.
Productos Principales Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Hidrazinas y otras formas reducidas.
Sustitución: Derivados del indol halogenados o nitrados.
Aplicaciones Científicas De Investigación
5-Metil-2-fenil-1H-indol-3-amina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Metil-2-fenil-1H-indol-3-amina implica su interacción con varios objetivos moleculares y vías. El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas que participan en la proliferación celular, lo que lleva a efectos anticancerígenos. Los objetivos y vías moleculares exactos pueden variar según el contexto biológico específico .
Comparación Con Compuestos Similares
Compuestos Similares
2-Fenil-1H-indol-3-amina: Carece del grupo metilo en la posición 5.
5-Metil-1H-indol-3-amina: Carece del grupo fenilo en la posición 2.
1-Metil-2-fenilindol: Grupo metilo en la posición del nitrógeno en lugar de la posición 5.
Singularidad
5-Metil-2-fenil-1H-indol-3-amina es único debido a la presencia tanto del grupo metilo en la posición 5 como del grupo fenilo en la posición 2, lo que puede influir en su reactividad química y actividad biológica. Este patrón de sustitución único puede conducir a interacciones distintas con los objetivos moleculares y diferentes perfiles farmacológicos en comparación con otros derivados del indol .
Propiedades
Número CAS |
23747-09-3 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-1H-indol-3-amine |
InChI |
InChI=1S/C15H14N2/c1-10-7-8-13-12(9-10)14(16)15(17-13)11-5-3-2-4-6-11/h2-9,17H,16H2,1H3 |
Clave InChI |
YDTXUTZFHNPJDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)

![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)


![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)
![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)






